(2R,3S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol
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Overview
Description
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is a stereoselective synthetic compound widely used in organic synthesis. It serves as a glycosyl donor in the synthesis of glycosides and is an intermediate in the synthesis of various biologically significant molecules, such as uridine, which is a crucial component of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal typically involves the protection of hydroxyl groups in D-galactal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal are not widely documented, the general approach involves large-scale synthesis using similar protection strategies with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligosaccharides and other complex carbohydrates.
Medicine: It is involved in the development of pharmaceutical compounds targeting various diseases.
Industry: It is used in the production of fine chemicals and as a reagent in various synthetic processes.
Mechanism of Action
The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the activation of the glycosyl donor, often through the formation of a glycosyl cation intermediate .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal: Similar in structure and used in glycosylation reactions.
2,3,4,6-Tetra-O-acetyl-D-galactal: Another glycosyl donor used in carbohydrate synthesis.
Uniqueness
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. Its stereoselective properties make it a valuable intermediate in the synthesis of complex carbohydrates and nucleic acids .
Properties
CAS No. |
111902-03-5 |
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Molecular Formula |
C18H38O4Si2 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16-/m1/s1 |
InChI Key |
JVPOCCACFOBDEV-BZUAXINKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
Synonyms |
3 6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D- |
Origin of Product |
United States |
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